Boc-(S)-2-Amino-5-methylhex-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-(S)-2-Amino-5-methylhex-4-enoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is particularly interesting due to its chiral center and unsaturated carbon chain, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-2-Amino-5-methylhex-4-enoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-2-Amino-5-methylhex-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The unsaturated carbon chain can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to yield the corresponding saturated compound.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are commonly used for Boc deprotection.
Major Products Formed
Epoxides: and from oxidation reactions.
Saturated amino acids: from reduction reactions.
Free amines: from Boc deprotection.
Scientific Research Applications
Boc-(S)-2-Amino-5-methylhex-4-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry: Employed in the production of fine chemicals and as a precursor in the manufacture of specialty polymers
Mechanism of Action
The mechanism of action of Boc-(S)-2-Amino-5-methylhex-4-enoic acid primarily involves its role as a protected amino acid. The Boc group prevents the amino group from participating in unwanted side reactions, allowing for selective transformations at other functional sites. Upon deprotection, the free amino group can interact with various molecular targets, such as enzymes or receptors, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Boc-(S)-2-Amino-4-hexenoic acid: Similar structure but with a different position of the double bond.
Boc-(S)-2-Amino-5-methylhexanoic acid: Saturated analog without the double bond.
Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.
Uniqueness
Boc-(S)-2-Amino-5-methylhex-4-enoic acid is unique due to its combination of a chiral center, an unsaturated carbon chain, and a Boc protecting group. This combination makes it a versatile intermediate for the synthesis of a wide range of bioactive molecules and allows for selective functionalization at multiple sites .
Properties
IUPAC Name |
(2S)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h6,9H,7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDSOUMESZDICW-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.